molecular formula C30H44O8 B018001 Cochlioquinone A CAS No. 32450-25-2

Cochlioquinone A

Cat. No.: B018001
CAS No.: 32450-25-2
M. Wt: 532.7 g/mol
InChI Key: UWSYUCZPPVXEKW-MHUJPXPPSA-N
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Description

Cochlioquinone A is a natural product derived from the fungus Cochliobolus sp. It belongs to the class of quinone compounds and is known for its diverse biological activities, including anti-leishmanial, anti-inflammatory, and anti-cancer properties . The compound has a complex structure characterized by a quinone moiety and various functional groups that contribute to its biological activity.

Mechanism of Action

Target of Action

Cochlioquinone A is a bioactive compound that has been identified as an inhibitor of diacylglycerol kinase (DGK) . DGK is an enzyme that plays a crucial role in the regulation of intracellular concentrations of diacylglycerol and phosphatidic acid, which are important second messengers in signal transduction pathways . Additionally, this compound has shown significant anti-leishmanial activity , indicating that it may also target the protozoan parasites causing leishmaniasis.

Mode of Action

This compound inhibits DGK activity in a competitive manner with ATP, and non-competitively with diacylglycerol . This inhibition leads to a reduction in the concentration of phosphatidic acid, a product of DGK activity .

Biochemical Pathways

The inhibition of DGK by this compound impacts the phosphatidylinositol signaling system , a critical pathway in cellular functions such as cell growth and survival . By reducing the concentration of phosphatidic acid, this compound can influence the balance of second messengers in this pathway .

Result of Action

The inhibition of DGK by this compound leads to a decrease in phosphatidic acid concentrations, which can affect various cellular processes. This includes the regulation of protein kinase C, a key player in controlling cell growth and survival . In terms of anti-leishmanial activity, this compound has been shown to exhibit significant inhibitory effects on the parasites causing leishmaniasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was isolated from the fungus Drechslera sacchari , suggesting that its production might be influenced by the growth conditions of this fungus. Furthermore, the anti-leishmanial activity of this compound indicates that it can function effectively in the complex biological environment of a host organism infected with leishmaniasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cochlioquinone A involves multiple steps, starting from simple aromatic precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the fungus Cochliobolus sp. The fungus is cultured under specific conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cochlioquinone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Cochlioquinone A has a wide range of scientific research applications:

Comparison with Similar Compounds

Cochlioquinone A is unique due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent biological activities and diverse applications in scientific research.

Properties

IUPAC Name

[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSYUCZPPVXEKW-MHUJPXPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346549
Record name Cochlioquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32450-25-2
Record name Cochlioquinone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cochlioquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of cochlioquinone A?

A1: this compound acts as a specific inhibitor of diacylglycerol kinase (DGK). [, ] This enzyme is responsible for phosphorylating diacylglycerol (DAG) to form phosphatidic acid (PA). By inhibiting DGK, this compound prevents the conversion of DAG to PA, leading to an accumulation of DAG. []

Q2: What are the downstream effects of this compound's inhibition of DGK?

A2: The accumulation of DAG, a secondary messenger, resulting from DGK inhibition has significant downstream effects. This includes the activation of protein kinase C (PKC), a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. []

Q3: Does this compound affect other enzymes involved in DAG metabolism?

A3: Research indicates that this compound exhibits specificity for DGK and does not inhibit other enzymes involved in DAG metabolism, such as phospholipase C or epidermal growth factor receptor-associated protein tyrosine kinase. []

Q4: What is the significance of this compound's interaction with the [3H]ivermectin binding site?

A5: this compound has demonstrated competitive inhibition of specific [3H]ivermectin binding sites. This suggests that both molecules might share a common membrane receptor, potentially contributing to this compound's nematocidal activity. []

Q5: What cellular changes were observed in T cell lymphoma cells treated with this compound?

A6: Treatment of T cell lymphoma cells with this compound led to a decrease in phosphatidic acid concentration and a concurrent increase in the phosphorylation of an 80 kDa protein, a known substrate of PKC. [] This further supports the notion that this compound activates PKC by increasing DAG levels.

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C28H36O7, and its molecular weight is 484.58 g/mol. [, ]

Q7: What is the core structure of this compound?

A8: this compound features a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain. []

Q8: What are some known derivatives of this compound?

A9: Several derivatives of this compound have been identified, including cochlioquinone B, isothis compound, isocochlioquinone C, anhydrothis compound, and cochlioquinone F. [, , , , , , ] These derivatives often differ in the oxidation state or substitution pattern of the core structure.

Q9: What are some of the reported biological activities of this compound?

A10: this compound has exhibited various biological activities, including: * Nematocidal activity: Effective against certain nematodes. [, ] * Acyl-CoA: cholesterol acyltransferase (ACAT) inhibition: Potentially impacting cholesterol metabolism. [, ] * Anti-angiogenic activity: Inhibiting the formation of new blood vessels. [, ] * Antimalarial activity: Demonstrating activity against Plasmodium falciparum. [, ] * Induction of apoptosis: Triggering programmed cell death in cancer cells. [] * Inhibition of mitochondrial NADH-ubiquinone reductase: Potentially interfering with cellular respiration. [, ] * Regulation of autophagy: Modulating the cellular degradation process. [, ]

Q10: Are there any potential applications of this compound in agriculture?

A11: this compound and its derivatives have shown potential as biopesticides. For instance, they exhibit phytotoxic activity against various plant pathogens, including those affecting finger millet and rice. [, , , , , ]

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